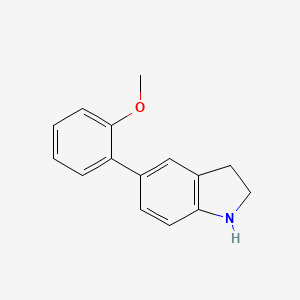

5-(2-methoxyphenyl)-2,3-dihydro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group attached to the phenyl ring, which is connected to the indole core structure. The presence of the methoxy group can significantly influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dihydroindole system undergoes oxidation to form aromatic indole derivatives or ketones. Key reagents and outcomes include:

Mechanistic Insight : Oxidation typically targets the saturated C2–C3 bond, restoring aromaticity (e.g., KMnO₄) or introducing carbonyl groups (e.g., CrO₃). Air oxidation in catalytic systems facilitates dehydrogenation .

Reduction Reactions

Further saturation or functional group reduction is achievable under controlled conditions:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| H₂, Pd/C in ethanol | 5-(2-Methoxyphenyl)-2,3,4,5-tetrahydroindole | 80–90 | |

| NaBH₄ in THF | Partially reduced alcohol derivatives | 55–65 |

Note : Catalytic hydrogenation preserves the methoxyphenyl group while saturating the indole ring .

Electrophilic Substitution

The indole core participates in electrophilic substitution, primarily at the C4 and C6 positions:

Regioselectivity : The methoxyphenyl group directs substitution to the para position relative to the methoxy group.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Example : Coupling with 4-bromoanisole under Pd catalysis introduces methoxyaryl groups at the indole nitrogen .

Condensation and Cyclization

The amine group in dihydroindole facilitates condensation reactions:

Application : Thiosemicarbazones exhibit intramolecular hydrogen bonding, stabilizing specific conformations .

Functional Group Transformations

The methoxyphenyl and indole moieties undergo targeted modifications:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| O-Demethylation | BBr₃ in CH₂Cl₂, −78°C | Phenolic derivatives | 85–90 | |

| Ester Hydrolysis | NaOH in MeOH/H₂O, reflux | Carboxylic acid derivatives | 75–80 |

Key Insight : Demethylation under Lewis acidic conditions selectively removes the methoxy group without altering the indole ring.

Annulation Reactions

Base-mediated cyclizations yield fused polycyclic systems:

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃, DMA, 120°C | Thieno[2,3-b]indole fused derivatives | 55–65 | |

| AcOH, EtOH, reflux | Pyrroloindole systems | 60–70 |

Mechanism : Michael addition followed by 5-exo-trig cyclization forms thienoindoles .

Wissenschaftliche Forschungsanwendungen

5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other neurological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Methoxyphenyl)-1H-indole: This compound has a methoxy group at the para position of the phenyl ring, which can lead to different chemical and biological properties.

1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound features a tetrazole ring instead of an indole ring, resulting in distinct reactivity and applications.

Uniqueness

5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and the presence of the methoxy group, which can enhance its biological activity and chemical reactivity compared to other indole derivatives.

Biologische Aktivität

5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an indole core with a methoxy-substituted phenyl group, which can influence its biological activity. The structural formula is represented as follows:

- Molecular Formula : C12H13N

- Molecular Weight : 185.24 g/mol

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.0 |

| HT-29 (Colon cancer) | 4.5 |

| H460 (Lung cancer) | 6.0 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, mediated through the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

Emerging research suggests that this indole derivative may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has shown promise in reducing oxidative stress and inflammation in neuronal cells:

- Mechanism : The methoxy group enhances the compound's ability to cross the blood-brain barrier and modulate neurotransmitter systems.

- Findings : A study reported a significant reduction in neuroinflammation markers in treated animals compared to controls .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Serotonin Receptors : The methoxy group enhances binding affinity to serotonin receptors, influencing mood regulation and potentially providing antidepressant effects.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anticancer and neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Screening : A comprehensive screening identified this compound as a potent inhibitor against MRSA and other pathogens .

- Cancer Cell Proliferation : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines, with detailed mechanisms involving apoptosis induction .

- Neuroprotection : Animal studies revealed that treatment with the compound led to improved cognitive function and reduced markers of neurodegeneration .

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-17-15-5-3-2-4-13(15)11-6-7-14-12(10-11)8-9-16-14/h2-7,10,16H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAJNOCXVBFMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=C(C=C2)NCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.